EBA is a synthetic, white, crystalline compound []. It belongs to the class of bisacrylamides, molecules containing two acrylamide functional groups linked by an ethylene bridge []. EBA plays a crucial role in various scientific research fields due to its ability to form crosslinks between polymers [].
The key feature of EBA's structure is the presence of two acrylamide groups (CH2=CHCONH2) connected by a central ethylene (CH2CH2) moiety []. The acrylamide groups possess carbon-carbon double bonds, which readily react with other molecules containing similar double bonds, forming covalent linkages. This characteristic allows EBA to crosslink polymers, creating a three-dimensional network structure [].
EBA is typically synthesized by reacting acrylamide with 1,2-dibromoethane in an aqueous solution under alkaline conditions.
Balanced chemical equation:
2CH2=CHCONH2 + BrCH2CH2Br + 2NaOH → (H2C=CHCONHCH2)2 + 2NaBr + 2H2O
EBA's primary function is to crosslink polymers. During this process, the double bonds in the acrylamide groups react with double bonds in polymer chains, forming covalent linkages. This creates a gel-like network structure, increasing the viscosity and rigidity of the polymer [].
For example, EBA is widely used in polyacrylamide gel electrophoresis (PAGE) to create polyacrylamide gels. These gels separate biomolecules based on size and electrical charge [].
EBA does not have a specific biological mechanism of action. Its primary function is as a chemical crosslinking agent in various research applications.
EBA is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation. It is also classified as a suspected mutagen, meaning it may potentially cause genetic mutations [].
Irritant